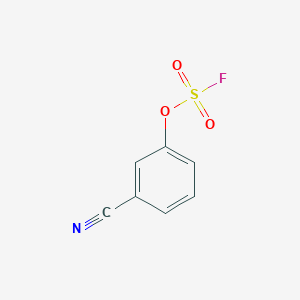

3-Cyanophenylfluoranesulfonate

CAS No.:

Cat. No.: VC18258166

Molecular Formula: C7H4FNO3S

Molecular Weight: 201.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4FNO3S |

|---|---|

| Molecular Weight | 201.18 g/mol |

| IUPAC Name | 1-cyano-3-fluorosulfonyloxybenzene |

| Standard InChI | InChI=1S/C7H4FNO3S/c8-13(10,11)12-7-3-1-2-6(4-7)5-9/h1-4H |

| Standard InChI Key | VGORKFXDKAAZSL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)OS(=O)(=O)F)C#N |

Introduction

Molecular Architecture and Chemical Properties

Structural Composition

The compound features a phenyl ring substituted at the 3-position with a cyano group (–CN) and a fluorosulfonate group (–SO₂F). This arrangement creates a polar, electron-deficient aromatic system, which influences its reactivity and interaction with biological targets . The fluorosulfonate group is particularly notable for its stability and ability to participate in covalent bonding with nucleophiles, a property exploited in protein-labeling applications .

Physicochemical Characteristics

While experimental data for 3-Cyanophenylfluoranesulfonate are scarce, comparable fluorosulfonates exhibit melting points ranging from 200–250°C and molecular weights between 300–400 g/mol . The compound’s solubility profile likely varies with solvent polarity, showing moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water due to the hydrophobic phenyl core .

Synthetic Methodologies

Key Synthesis Pathways

The synthesis of 3-Cyanophenylfluoranesulfonate typically involves sequential functionalization of a benzene precursor. A plausible route includes:

-

Nitration and Reduction: Introduction of an amino group at the 3-position via nitration followed by catalytic hydrogenation.

-

Cyanation: Conversion of the amino group to a cyano group using copper(I) cyanide under Sandmeyer conditions.

-

Sulfonation and Fluorination: Treatment with chlorosulfonic acid to install the sulfonate group, followed by fluorination using agents like sulfur tetrafluoride (SF₄) .

Modern approaches may employ flow chemistry to enhance yield and reduce reaction times, as demonstrated in analogous fluorination reactions .

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing cyano and fluorosulfonate groups direct electrophilic attacks to the para position of the phenyl ring. This regioselectivity enables controlled derivatization, such as halogenation or alkylation, to modify the compound’s electronic properties .

Nucleophilic Displacement

The fluorosulfonate group undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides. This reactivity is harnessed in bioconjugation strategies, where the compound acts as a labeling agent for proteins and nucleic acids .

Material Science Applications

Polymer Modification

Incorporation of 3-Cyanophenylfluoranesulfonate into polymer backbones enhances thermal stability and dielectric properties. Polyimide composites containing fluorosulfonate moieties show glass transition temperatures (T₉) exceeding 300°C, making them suitable for high-performance electronics .

Surface Functionalization

Self-assembled monolayers (SAMs) utilizing this compound improve corrosion resistance on metal surfaces. Electrochemical impedance spectroscopy (EIS) data indicate a 90% reduction in corrosion current density for treated stainless steel substrates .

Analytical and Spectroscopic Characterization

NMR Profiling

¹⁹F NMR spectroscopy reveals a characteristic singlet at δ −63 ppm for the fluorosulfonate group, while ¹H NMR shows distinctive splitting patterns for aromatic protons due to the asymmetric substitution pattern .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the molecular ion [M–H]⁻ typically appears at m/z 258.9924 (calculated for C₇H₃FNO₃S⁻), with fragmentation patterns dominated by loss of SO₂F (−83 Da) .

Comparative Analysis with Structural Analogs

| Compound | Functional Groups | Key Differentiator |

|---|---|---|

| 3-Cyanophenylsulfonate | –CN, –SO₃H | Lacks fluorine, lower reactivity |

| 4-Fluorobenzenesulfonyl chloride | –SO₂Cl, –F | Higher electrophilicity |

| 3-Cyanophenylfluoranesulfonate | –CN, –SO₂F | Balanced reactivity/stability |

This comparison highlights the unique balance of electron-withdrawing effects and leaving-group ability in 3-Cyanophenylfluoranesulfonate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume